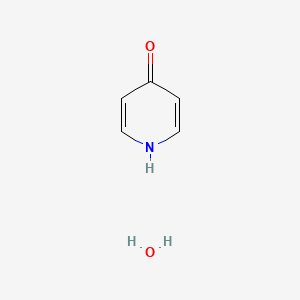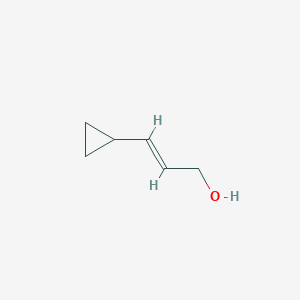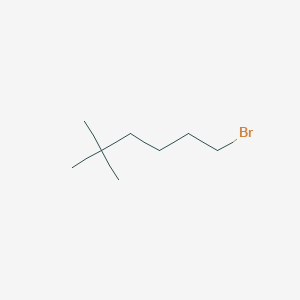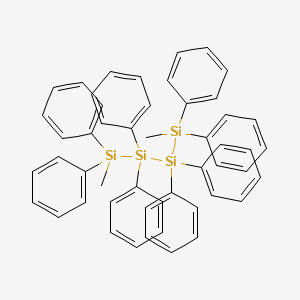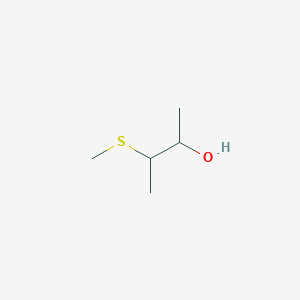
3-(Methylsulfanyl)butan-2-ol
概要
説明
“3-(Methylsulfanyl)butan-2-ol” is a chemical compound with the molecular formula C5H12OS . It is also known as “3-Sulfanyl-2-methylbutan-1-ol” and "2-methyl-3-sulfanyl-butan-1-ol" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, the synthesis of similar compounds often involves multiple steps . For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The InChI code for this compound is "InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3" .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds like butan-2-ol undergo reactions such as dehydration . In this process, the alcohol is protonated by the acid catalyst, the protonated alcohol loses a water molecule to give a carbocation, and the carbocation formed loses a hydrogen ion and forms a double bond .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 120.22 .科学的研究の応用
Application in Liquid-Liquid Equilibria Studies
3-(Methylsulfanyl)butan-2-ol, as part of the broader family of butanols, has been studied in the context of liquid-liquid equilibria. Sharma et al. (1994) explored the equilibria of water with various butanols, including butan-1-ol and 3-methyl-1-butanol, to understand their solvent and fuel additive properties (Sharma et al., 1994). Similarly, Domańska and Marciniak (2007) investigated the liquid-liquid equilibria of butan-1-ol with different solvents, providing insights into the solubility and miscibility of butanol compounds (Domańska & Marciniak, 2007).
Catalytic Decomposition
Arsalane et al. (1996) studied the catalytic properties of a material synthesized using butan-2-ol, focusing on its ability to catalyze the production of methyl ethyl ketone and butenes. This research highlights the potential of butan-2-ol derivatives in catalysis (Arsalane et al., 1996).
Isomerization Studies
Chin et al. (1988) conducted research on the isomerization of allylic alcohols like but-3-en-2-ol to butan-2-one, demonstrating the reactivity of butanol derivatives under the influence of iridium and rhodium complexes (Chin et al., 1988).
Research in Organic Chemistry
Baeva et al. (2019) investigated the reaction of butan-2-one with formaldehyde and sodium methanethiolate, leading to the formation of various ketosulfides and hydroxysulfides, which demonstrates the chemical versatility of butanol derivatives (Baeva et al., 2019).
Substrate Specificity Studies
Dickinson and Dalziel (1967) explored the substrate specificities of alcohol dehydrogenases with butan-2-ol, contributing to the understanding of enzymatic interactions with butanol compounds (Dickinson & Dalziel, 1967).
Chiral Ionic Liquids Research
Blasius et al. (2021) studied the chiral recognition of butan-2-ol in ionic liquids, providing insights into the interactions between chiral molecules and alcohols (Blasius et al., 2021).
作用機序
Target of Action
It is known to be a volatile organic compound found in various natural sources .
Biochemical Pathways
3-(Methylsulfanyl)butan-2-ol is a metabolite found in several species, including Coffea arabica, Poncirus trifoliata, Lynx rufus, Passiflora edulis, Felis catus, and Panthera pardus
Safety and Hazards
This compound is classified as a flammable liquid and vapor. It may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
生化学分析
Biochemical Properties
The role of 3-(Methylsulfanyl)butan-2-ol in biochemical reactions is not well established. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation
特性
IUPAC Name |
3-methylsulfanylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCVPLQEQJRBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541406 | |
| Record name | 3-(Methylsulfanyl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161528-03-6 | |
| Record name | 3-(Methylsulfanyl)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Dimethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3048143.png)

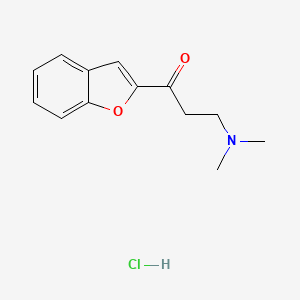
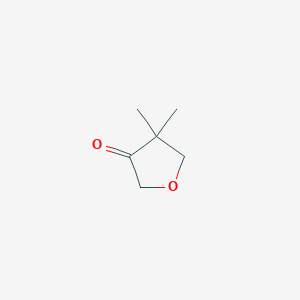
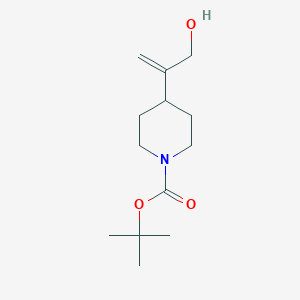
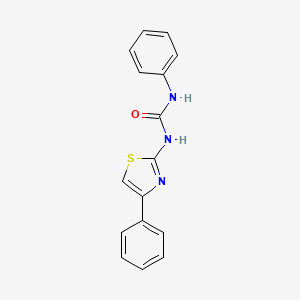
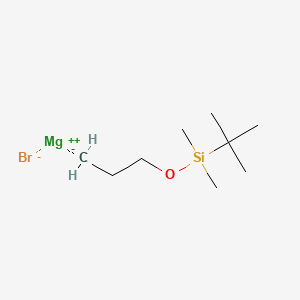
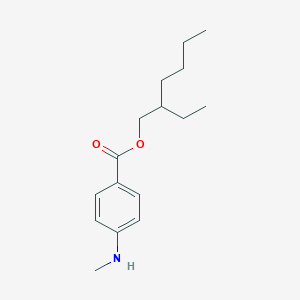

![Benzaldehyde, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B3048162.png)
